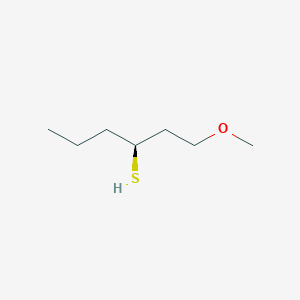
2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione is a complex organic compound with the molecular formula C19H12N2O4 and a molecular weight of 332.3096
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione has been explored for its potential as a fluorescent probe. Its fluorescence properties make it useful in imaging and tracking biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Studies are ongoing to determine its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it suitable for applications in textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism by which 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
9,10-Anthracenedione: This compound shares structural similarities with 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione but differs in its core structure.
Acyclovir: While not structurally similar, acyclovir is another compound that has been studied for its biological activity and potential therapeutic applications.
Uniqueness: this compound stands out due to its unique xanthene core and the presence of both amino and methoxy groups
Propiedades
Número CAS |
47428-52-4 |
|---|---|
Fórmula molecular |
C19H12N2O4 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
14-amino-4-methoxy-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-13,15-dione |
InChI |
InChI=1S/C19H12N2O4/c1-24-9-2-6-14-13(8-9)10-3-4-11-16-12(19(23)21(20)18(11)22)5-7-15(25-14)17(10)16/h2-8H,20H2,1H3 |
Clave InChI |
GTRUASFUIDLKBE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC3=CC=C4C5=C(C=CC2=C35)C(=O)N(C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




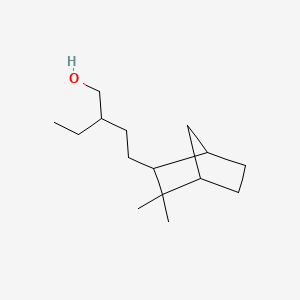
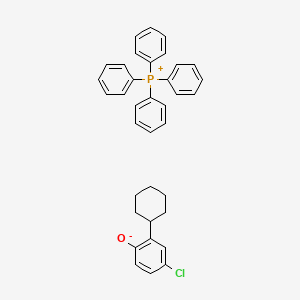
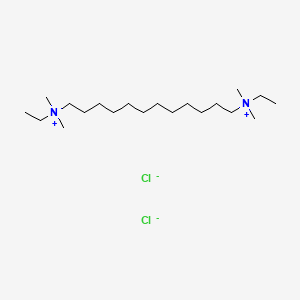


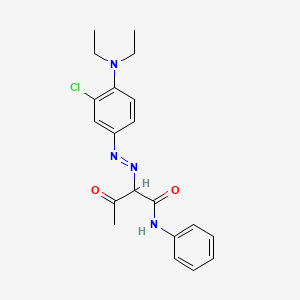
![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)



